N-methyl-1-(oxetan-3-yl)piperidin-4-amine
Overview
Description
“N-methyl-1-(oxetan-3-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 1416323-12-0 and Linear Formula: C9H18N2O . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-methyl-1-(oxetan-3-yl)piperidin-4-amine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis
The molecular structure of “N-methyl-1-(oxetan-3-yl)piperidin-4-amine” is represented by the Linear Formula: C9H18N2O . It has a Molecular Weight of 170.25 .Physical And Chemical Properties Analysis
“N-methyl-1-(oxetan-3-yl)piperidin-4-amine” is a pale-yellow to yellow-brown liquid . It is stored at a temperature of 2-8°C .Scientific Research Applications
Dual Inhibitor Properties
N-methyl-1-(oxetan-3-yl)piperidin-4-amine has been identified as a cholinesterase and monoamine oxidase dual inhibitor. This property suggests its potential use in treatments targeting neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly employed (Bautista-Aguilera et al., 2014).
Conformational Analysis
The conformational aspects of related piperidine compounds have been studied, which could be relevant to understanding the behavior of N-methyl-1-(oxetan-3-yl)piperidin-4-amine in different environments. Such studies provide insights into the stability and reactivity of this compound (Ribet et al., 2005).
Intermediate in Antibiotic Synthesis
This compound is noted as a key intermediate in the preparation of antibiotics for veterinary use. The development of efficient and stereoselective processes for its preparation highlights its significance in pharmaceutical manufacturing (Fleck et al., 2003).
κ-Opioid Receptor Antagonism
Research has identified related N-methyl piperidine derivatives as κ-opioid receptor antagonists. This suggests potential applications of N-methyl-1-(oxetan-3-yl)piperidin-4-amine in developing treatments for conditions like depression and addiction (Grimwood et al., 2011).
Synthesis of Substituted Piperidines
N-methyl-1-(oxetan-3-yl)piperidin-4-amine, due to its structural features, may be relevant in the synthesis of various substituted piperidines, which are important in medicinal chemistry and drug discovery (Katritzky et al., 1999).
Hydrolysis-Mediated Clearance in Pharmacokinetics
The compound's related structures have been studied for their pharmacokinetic properties, particularly focusing on hydrolysis-mediated clearance. This is crucial for understanding its behavior in biological systems and optimizing its therapeutic potential (Teffera et al., 2013).
Intermediate in Synthesis of Diabetes Medication
N-methyl-1-(oxetan-3-yl)piperidin-4-amine's derivatives have been used as intermediates in synthesizing medications like Repaglinide, indicating its relevance in developing treatments for chronic conditions like diabetes (Liu et al., 2011).
Safety And Hazards
Future Directions
The future directions of “N-methyl-1-(oxetan-3-yl)piperidin-4-amine” and similar compounds lie in their potential pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating their significance in drug design and the potential for future research and development in this area.
properties
IUPAC Name |
N-methyl-1-(oxetan-3-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-4-11(5-3-8)9-6-12-7-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMLCZQNXQVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(oxetan-3-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.